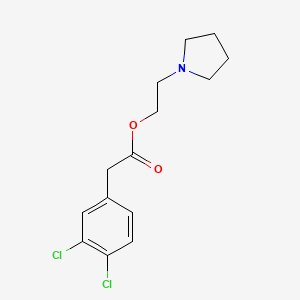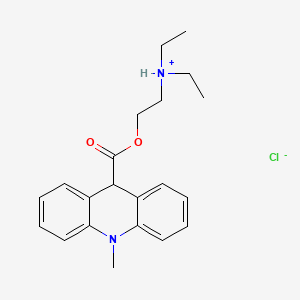
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride is a biochemical.
Applications De Recherche Scientifique
Chemiluminescent Properties
Chemiluminescent Labels : Acridan-9-carboxylic acid derivatives, specifically 9-[(N-hydroxysuccinimidyl-4-oxo-4-N-phenylaminobutanoate)N-carb oxylat e]-10-methyl-acridinium, have shown promising results as chemiluminescent labels detectable at extremely low levels, with a half-life greater than 2 weeks at 20°C (Renotte et al., 2000).
Electrochemiluminescence in Medical Diagnostics : Acridan-9-carboxylic acid derivatives can serve as chemiluminescence indicators in medical diagnostics, including chemiluminescence and electrochemiluminescence immunoassays, and hybridization protection assays for nucleic acids (Czechowska et al., 2017).
Photolysis and DNA Binding : The photolysis of acridan-9-carboxylic acid derivatives leads to the release of corresponding carboxylic acids, and these derivatives exhibit intercalation and binding with DNA, suggesting potential applications in biological studies and imaging (Jana et al., 2013).
ECL Immunoassays and Nucleotide Assays : Acridan esters, such as 2',6'-difluorophenyl 10-methylacridan-9-carboxylate, show potential for use as labels in ECL immunoassays and nucleotide assays due to their light emission properties (Wilson et al., 2001).
Enhanced Stability and Light Emission : 10-Methyl-acridinium-9-(N-sulphonylcarboxamide) salts demonstrate improved stability and a range of light emission kinetics, indicating their utility in various chemiluminescence-based applications (Mattingly, 1991).
Biomedical Applications
Biotinylated Acridinium Esters for Chemiluminescence : Biotinylated acridinium ester derivatives, such as 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethane sulphonate, exhibit enhanced chemiluminescence in certain solvents, suggesting applications in biosensing and diagnostics (Agiamarnioti et al., 2004).
Photoactive Precursors for Neurotransmitter Release : Acridinyl methyl esters, derived from acridine, have been explored as photochemically removable protecting groups for neurotransmitter amino acids, indicating potential applications in neuroscience research (Piloto et al., 2013).
Antibacterial Properties : Derivatives of acridone carboxylic acids, including esters, have been evaluated for their antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Markovich et al., 2014).
Other Applications
- Quantitative Structure-Antileukemic Relationships : Simple carboxylic acid derivatives of 9-anilinoacridine, including those with acridan-9-carboxylic acid structure, demonstrate significant antileukemic activity, contributing to the understanding of structure-activity relationships in cancer therapy (Denny & Cain, 1978).
Propriétés
Numéro CAS |
69781-84-6 |
|---|---|
Nom du produit |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
Formule moléculaire |
C21H27ClN2O2 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
diethyl-[2-(10-methyl-9H-acridine-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-4-23(5-2)14-15-25-21(24)20-16-10-6-8-12-18(16)22(3)19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H |
Clé InChI |
GUQBDMAZUPCILU-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



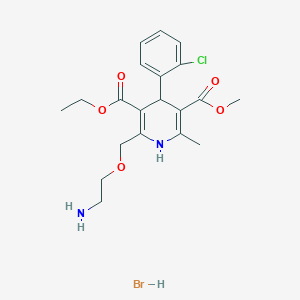
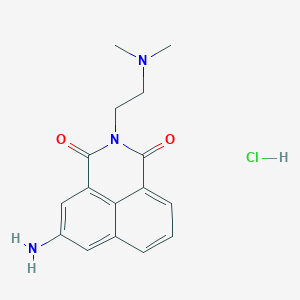
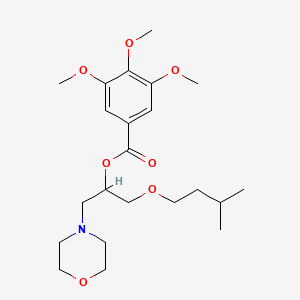
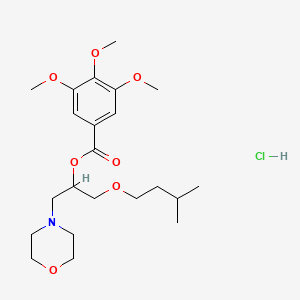
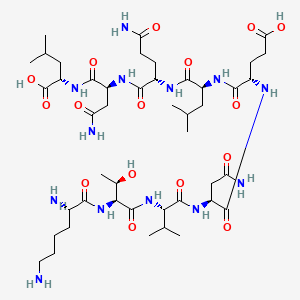
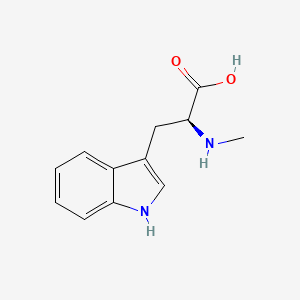
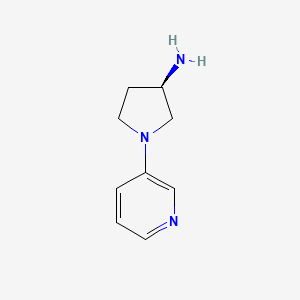
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
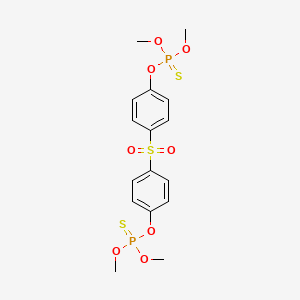
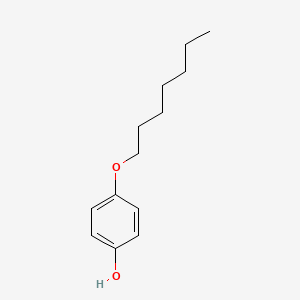
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
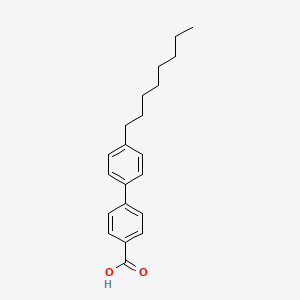
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
